molecular formula C10H15N B15304827 1-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine

1-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine

Cat. No.: B15304827
M. Wt: 149.23 g/mol
InChI Key: BMJQTADZZRLKDA-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine is a chemical compound characterized by the presence of a cyclopropyl group attached to a prop-2-yn-1-yl chain, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine typically involves the reaction of cyclopropylacetylene with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where cyclopropylacetylene is reacted with a pyrrolidine derivative in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the cyclopropyl group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of cyclopropyl alkenes or alkanes.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    1-(1-Cyclopropylprop-2-yn-1-yl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-(1-Cyclopropylprop-2-yn-1-yl)morpholine:

Uniqueness: 1-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine is unique due to its combination of a cyclopropyl group, an alkyne chain, and a pyrrolidine ring. This unique structure provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

1-(1-cyclopropylprop-2-ynyl)pyrrolidine

InChI

InChI=1S/C10H15N/c1-2-10(9-5-6-9)11-7-3-4-8-11/h1,9-10H,3-8H2

InChI Key

BMJQTADZZRLKDA-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1CC1)N2CCCC2

Origin of Product

United States

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